![molecular formula C54H38O8 B14508627 1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene CAS No. 63137-81-5](/img/structure/B14508627.png)
1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene is a complex aromatic compound characterized by multiple phenoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene typically involves multiple steps of aromatic substitution reactions. The process begins with the preparation of intermediate phenoxybenzene compounds, which are then subjected to further substitution reactions to introduce additional phenoxy groups. Common reagents used in these reactions include phenol derivatives and halogenated benzene compounds, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar aromatic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure the quality of the final product.
化学反应分析
Types of Reactions
1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxy groups to phenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenated benzene compounds and bases such as sodium hydroxide are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce phenol derivatives.
科学研究应用
1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene involves its interaction with molecular targets through its phenoxy groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4,6-Triphenoxy-1,3,5-triazine: Another aromatic compound with multiple phenoxy groups, used in similar applications.
1,3,5-Triazine, 2,4,6-triphenoxy-: Known for its use in polymer synthesis and other industrial applications.
Uniqueness
1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene is unique due to its specific arrangement of phenoxy groups, which can lead to distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
63137-81-5 |
|---|---|
分子式 |
C54H38O8 |
分子量 |
814.9 g/mol |
IUPAC 名称 |
1,2,3-triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene |
InChI |
InChI=1S/C54H38O8/c1-7-20-39(21-8-1)55-47-34-36-49(53(61-43-28-15-5-16-29-43)51(47)59-41-24-11-3-12-25-41)57-45-32-19-33-46(38-45)58-50-37-35-48(56-40-22-9-2-10-23-40)52(60-42-26-13-4-14-27-42)54(50)62-44-30-17-6-18-31-44/h1-38H |
InChI 键 |
XMCLTSYJSDJQJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)OC3=CC(=CC=C3)OC4=C(C(=C(C=C4)OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


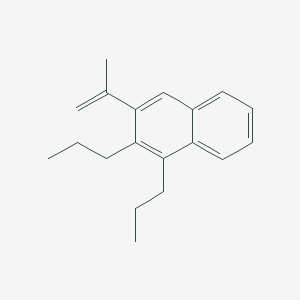

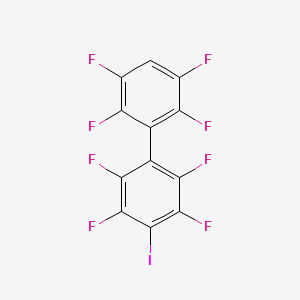
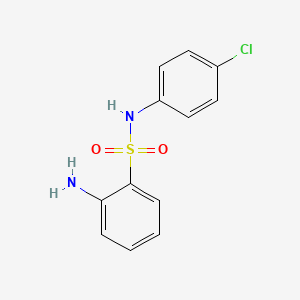

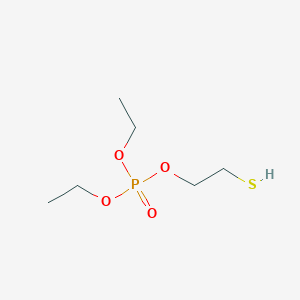

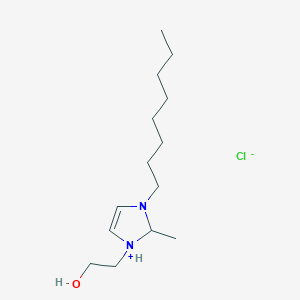

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
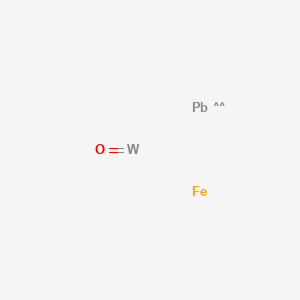
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
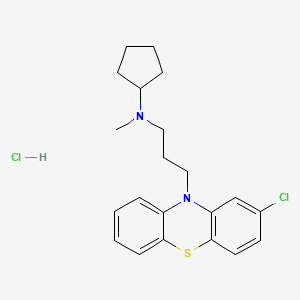
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
